K-Ras-PDEdelta-IN-1

Description

Structure

3D Structure

Properties

IUPAC Name |

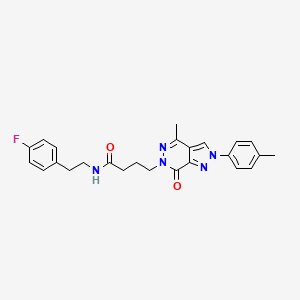

N-[2-(4-fluorophenyl)ethyl]-4-[4-methyl-2-(4-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26FN5O2/c1-17-5-11-21(12-6-17)31-16-22-18(2)28-30(25(33)24(22)29-31)15-3-4-23(32)27-14-13-19-7-9-20(26)10-8-19/h5-12,16H,3-4,13-15H2,1-2H3,(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRELLHHWESTKAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C3C(=NN(C(=O)C3=N2)CCCC(=O)NCCC4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanism of Action of K Ras Pdedelta in 1

Interaction of K-Ras-PDEdelta-IN-1 with PDEδ

This compound functions by directly engaging with PDEδ, a protein critical for the proper membrane localization of prenylated Ras proteins, including KRAS.

This compound exhibits a high affinity for its target, PDEδ. Studies indicate that this compound binds to PDEδ with a dissociation constant (Kd) in the low nanomolar range.

| Compound Name | Target | Binding Affinity (Kd) | Binding Pocket | Notes |

| This compound | PDEδ | 8 nM | Farnesyl | Potent competitive inhibitor of KRAS-PDEδ |

This low nanomolar Kd value signifies a strong and specific interaction between this compound and PDEδ. targetmol.commedchemexpress.com

The mechanism by which this compound inhibits the KRAS-PDEδ interaction is through competitive binding to the farnesyl binding pocket of PDEδ. targetmol.commedchemexpress.com This pocket is naturally occupied by the farnesyl lipid group attached to the C-terminus of KRAS. By occupying this site, this compound physically prevents the farnesyl tail of KRAS from binding to PDEδ. tandfonline.comnih.govnih.govfrontiersin.orgnih.govaacrjournals.org This competitive inhibition is central to its therapeutic potential, as it disrupts the chaperone function of PDEδ for KRAS.

Disruption of the KRAS-PDEδ Protein-Protein Interaction

The binding of this compound to PDEδ directly interferes with the association of KRAS with its chaperone.

The molecular basis for this disruption lies in the compound's ability to occupy the specific binding site on PDEδ that normally accommodates the farnesylated C-terminus of KRAS. nih.govnih.govfrontiersin.orgnih.govaacrjournals.orgcore.ac.uknih.govpnas.orgresearchgate.net When this compound binds to this pocket, it sterically hinders the interaction between KRAS and PDEδ. This prevents PDEδ from effectively binding to and escorting KRAS, thereby disrupting the protein-protein complex formation that is essential for KRAS trafficking.

While specific detailed structural data for this compound bound to PDEδ may not be extensively detailed in all available literature, the general binding mode of PDEδ inhibitors is understood to involve insertion into the hydrophobic prenyl-binding pocket. nih.govnih.govfrontiersin.orgnih.govaacrjournals.orgcore.ac.uknih.govpnas.orgresearchgate.net This pocket is crucial for PDEδ's interaction with the farnesyl moiety of KRAS. Inhibitors like Deltarasin (B560144), which also target this pocket, bind with high affinity, suggesting a similar mode of interaction for this compound. nih.gov

Impact on KRAS Subcellular Localization and Trafficking

The disruption of the KRAS-PDEδ interaction by this compound has significant consequences for KRAS's cellular distribution. PDEδ acts as a critical chaperone, facilitating the transport of prenylated KRAS from intracellular compartments to the plasma membrane (PM), where KRAS exerts its signaling functions. nih.govfrontiersin.orgnih.govcore.ac.ukpnas.orgacs.orgnih.govmdpi.comaacrjournals.orgnih.govfrontiersin.org By inhibiting PDEδ, this compound effectively sequesters KRAS, preventing its proper localization to the PM. tandfonline.comnih.govnih.govfrontiersin.orgcore.ac.uknih.govnih.govfrontiersin.org This leads to the mislocalization of KRAS, typically to endomembranes or the cytoplasm, thereby abrogating its ability to activate downstream oncogenic signaling pathways. tandfonline.comnih.govnih.govfrontiersin.orgcore.ac.uknih.govnih.govfrontiersin.org This altered localization is a key downstream effect that contributes to the compound's anti-cancer activity.

Mislocalization of KRAS from the Plasma Membrane

For K-Ras to signal effectively, it must first undergo post-translational modifications, including farnesylation, which anchors it to the plasma membrane. This membrane association is further stabilized by electrostatic interactions between K-Ras's polybasic domain and anionic phospholipids, such as phosphatidylserine (B164497) (PtdSer), present on the inner leaflet of the PM nih.govtandfonline.comfrontiersin.orgresearchgate.netfrontiersin.orgnih.gov. This compound acts by interfering with the chaperone function of PDEδ, which is essential for K-Ras trafficking.

PDEδ binds to the farnesyl moiety of K-Ras, facilitating its solubilization and transport through the cytoplasm to perinuclear membranes. From there, K-Ras is directed to the recycling endosome (RE) for subsequent redelivery to the PM via vesicular transport nih.govtandfonline.comfrontiersin.orgresearchgate.netfrontiersin.org. By inhibiting the interaction between K-Ras and PDEδ, this compound prevents PDEδ from effectively binding and transporting K-Ras. This blockade results in K-Ras being retained at or near the PM, or mislocalized away from its functional site, thereby abrogating its oncogenic signaling nih.govtandfonline.comfrontiersin.orgfrontiersin.orgnih.gov. For instance, compounds like Deltarasin, which target the K-Ras-PDEδ interaction by binding to PDEδ's farnesyl-binding pocket, have been shown to cause K-Ras mislocalization from the PM nih.govtandfonline.comfrontiersin.orgfrontiersin.org. Similarly, other agents like fendiline (B78775) have been observed to redistribute K-Ras from the PM to intracellular compartments without affecting its initial posttranslational modifications nih.govmdpi.com.

Redistribution of KRAS to Endomembranes

When the K-Ras-PDEδ interaction is disrupted by this compound, K-Ras is prevented from its normal cycle of membrane association and trafficking. Instead of returning to the PM, K-Ras is sequestered or misdirected to various intracellular compartments. Following its release from the PM, K-Ras normally interacts with PDEδ, which then transports it to perinuclear membranes, from where it is directed to the recycling endosome nih.govtandfonline.comfrontiersin.orgresearchgate.netfrontiersin.org.

In the presence of this compound, this process is interrupted. Research on similar K-Ras-PDEδ inhibitors indicates that K-Ras is redistributed to endomembranes, including the endoplasmic reticulum (ER), Golgi apparatus, and endosomes nih.govmdpi.combiorxiv.org. For example, studies using compounds that inhibit the K-Ras-PDEδ interaction have shown K-Ras accumulating in these intracellular locations tandfonline.comnih.gov. Specifically, a novel ferrocene (B1249389) derivative was found to translocate K-Ras to early endosomes, late endosomes, lysosomes, the Golgi complex, and the ER biorxiv.org. This redistribution effectively removes K-Ras from its active signaling platform at the plasma membrane.

Disruption of Cytoplasmic KRAS Diffusion

The chaperone protein PDEδ plays a crucial role in the dynamic behavior of K-Ras within the cell. PDEδ binds to the farnesylated tail of K-Ras, solubilizing it and enhancing its diffusion through the aqueous cytoplasm researchgate.netresearchgate.netcore.ac.ukacs.orgacs.orgnih.gov. This facilitated diffusion is essential for K-Ras to reach and interact with the plasma membrane.

By inhibiting the K-Ras-PDEδ interaction, this compound effectively disrupts this enhanced diffusion mechanism. When PDEδ cannot bind K-Ras, the protein's ability to move efficiently through the cytoplasm is compromised. This could lead to K-Ras being retained in less accessible cellular locations or being less available for transport to the PM. Stabilizing the K-Ras:PDEδ complex, for instance, has been shown to trap K-Ras in the cytoplasm, away from its signaling partners, thereby inhibiting oncogenic RAS/ERK signaling acs.org. The disruption of this chaperone-mediated diffusion by this compound is a key aspect of its mechanism, preventing K-Ras from reaching its functional site at the plasma membrane.

Effects on KRAS Plasma Membrane Nanoclustering

Effective K-Ras signaling is not solely dependent on its presence at the plasma membrane but also on its ability to form dynamic clusters, known as nanoclusters, within the membrane. These nanoclusters serve as platforms for the recruitment and activation of downstream signaling molecules nih.govtandfonline.comfrontiersin.orgresearchgate.netnih.gov. The mislocalization of K-Ras induced by this compound directly impacts this crucial aspect of its function.

When K-Ras is displaced from the plasma membrane and redistributed to endomembranes, its capacity to form functional nanoclusters at the PM is significantly diminished. Studies investigating compounds that interfere with K-Ras localization, including those targeting the K-Ras-PDEδ interaction, have consistently demonstrated a reduction in K-Ras plasma membrane nanoclustering nih.govtandfonline.comfrontiersin.orgnih.gov. For example, fendiline has been shown to reduce K-Ras nanoclustering nih.govmdpi.com. Similarly, other agents that cause PtdSer depletion or disrupt recycling endosomal activity also impair K-Ras nanoclustering nih.gov. This disruption of nanoclustering, a direct consequence of K-Ras mislocalization, is critical for blocking K-Ras-driven oncogenic signaling.

Data Tables

The efficacy of compounds targeting the K-Ras-PDEδ interaction can be assessed through various biochemical and cellular assays, providing quantitative data on their inhibitory potential and cellular effects.

Table 1: Representative Inhibitory Potency of K-Ras-PDEδ Interaction Inhibitors

| Compound Name | Target Interaction | Binding Affinity (KD) | Reference |

| Compound 9 | KRAS–PDEδ | 1471 ± 246 nmol/L | nih.gov |

| Compound 36l | KRAS–PDEδ | 127 ± 16 nmol/L | nih.gov |

| Deltarasin | KRAS–PDEδ | ~0.4–0.7 μM | acs.org |

Note: KD values represent the dissociation constant, indicating the affinity of the inhibitor for its target. Lower KD values signify higher affinity.

Table 2: Quantifying K-Ras Redistribution to Endomembranes

| Experimental Condition | K-Ras Localization Change | Quantified Measure (Manders' Coefficient) | Reference |

| Silencing of MTMR 2/3/4/7 | Redistribution from PM to endomembranes | Higher than control | biorxiv.org |

| PDEδ downregulation (siRNA) | Redistribution of Hras/Nras to endomembranes/ER | Increased co-localization with ER marker | researchgate.net |

| Fendiline treatment | Redistribution from PM to ER, Golgi, endosomes, and cytosol | Qualitative observation of redistribution | nih.govmdpi.com |

| Ferrocene derivative treatment | Translocation to early endosome, late endosome, lysosome, Golgi, ER | Qualitative observation of redistribution | biorxiv.org |

Note: Manders' Coefficient (MC) quantifies the degree of co-localization between two fluorescently labeled entities. An increase in MC with an endomembrane marker indicates K-Ras redistribution to these compartments.

Compound List

this compound

Deltarasin

NHTD

Fendiline

Chlorpromazine (CPZ)

Memrasin

Compound 9

Compound 36l

Cellular and Molecular Effects of K Ras Pdedelta in 1 on Oncogenic Kras Signaling

Modulation of Downstream Signaling Pathways

K-Ras-PDEdelta-IN-1 functions by disrupting the interaction between KRAS and its chaperone protein, PDEδ. This interference with KRAS localization and function consequently impacts key downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K-AKT-mTOR pathways, which are critical for cell growth and survival wikipedia.orgnih.govspringermedizin.atpnas.orgnih.gov.

Inhibition of RAS-RAF-MAPK Pathway Activation

The RAS-RAF-MAPK pathway is a central signaling cascade activated by KRAS, leading to cellular proliferation and survival nih.govspringermedizin.atwikipedia.org. Research indicates that this compound, exemplified by compound 36l, effectively inhibits the activation of this pathway. Specifically, compound 36l has been shown to downregulate the phosphorylation of extracellular signal-regulated kinase (ERK), a key effector in the MAPK cascade researchgate.netnih.gov. This reduction in ERK phosphorylation signifies a blockage in the RAS-RAF-MAPK signaling axis, thereby impeding the pro-proliferative signals driven by oncogenic KRAS mdpi.comspringermedizin.atwikipedia.orgnih.govnih.gov. Other studies investigating related inhibitors also demonstrate a reduction in pERK levels, supporting the role of PDEδ inhibition in dampening MAPK signaling nih.govbiorxiv.org.

Attenuation of PI3K-AKT-mTOR Pathway Activity

The PI3K-AKT-mTOR pathway is another critical downstream effector of KRAS signaling, playing a vital role in cell growth, survival, and metabolism wikipedia.orgspringermedizin.ateuropeanreview.orgmdpi.com. This compound, through its interference with KRAS function, also impacts this pathway. Studies have reported that compound 36l downregulates the phosphorylation of AKT, a key kinase in the PI3K-AKT-mTOR cascade researchgate.netnih.gov. This attenuation of AKT phosphorylation suggests that this compound can inhibit survival signals mediated by this pathway, complementing its effects on the MAPK cascade europeanreview.orgnih.govnih.gov. The disruption of KRAS-PDEδ interaction leads to a broader suppression of oncogenic KRAS-driven signaling, affecting multiple pro-survival pathways nih.govnih.gov.

Effects on Protein Phosphorylation (e.g., t-ERK, t-AKT)

The direct impact of this compound on key signaling molecules is evident in its effects on protein phosphorylation. As demonstrated with compound 36l, a notable outcome is the downregulation of phosphorylated forms of both total ERK (t-ERK) and total AKT (t-AKT) researchgate.netnih.gov. These findings are crucial as the phosphorylated states of ERK and AKT are indicative of their activation within their respective signaling pathways. By reducing the phosphorylation of these key proteins, this compound effectively inhibits the downstream signaling cascades that are aberrantly activated by oncogenic KRAS mutations researchgate.netnih.govnih.gov.

Table 1: Effects of this compound (Compound 36l) on Protein Phosphorylation

| Protein | Phosphorylation Status | Effect of Compound 36l | Reference |

| t-ERK | Phosphorylated | Downregulated | researchgate.netnih.gov |

| t-AKT | Phosphorylated | Downregulated | researchgate.netnih.gov |

Impact on Cell Proliferation and Viability

Anti-proliferative Effects in KRAS-Dependent Cancer Cell Lines

This compound, and related PDEδ inhibitors, have demonstrated robust anti-proliferative activity in cancer cell lines that are dependent on oncogenic KRAS signaling nih.govnih.govcore.ac.ukbiorxiv.orgresearchgate.net. For instance, compound 36l has shown significant efficacy in inhibiting the growth of Mia PaCa-2 cells, a KRAS-dependent pancreatic cancer cell line, with reported IC50 values in the micromolar range researchgate.netnih.gov. This inhibition of proliferation is a direct consequence of the compound's action in dampening the pro-growth signals transmitted through the MAPK and PI3K-AKT pathways nih.govbiorxiv.orgbiomolther.org. Studies on other PDEδ inhibitors have similarly shown that interference with PDEδ specifically reduces the proliferation of cancer cells harboring KRAS mutations, while having minimal impact on cells with wild-type KRAS nih.govbiorxiv.orgresearchgate.net.

Table 2: Anti-proliferative Effects of this compound (Compound 36l) on KRAS-Dependent Cancer Cell Lines

| Cell Line | IC50 Value (μmol/L) | Reference |

| Mia PaCa-2 | 6.67 ± 1.7 | researchgate.netnih.gov |

Induction of Apoptosis in Cancer Cell Models

Beyond inhibiting proliferation, this compound has also been shown to induce apoptosis, a programmed cell death mechanism, in cancer cell models. Compound 36l has been observed to effectively promote apoptosis in Mia PaCa-2 cells in a dose-dependent manner researchgate.netnih.gov. This induction of apoptosis is a critical mechanism by which this compound contributes to the reduction of tumor cell burden. The suppression of pro-survival pathways like PI3K-AKT, coupled with the potential activation of pro-apoptotic signals, underlies this observed effect nih.goveuropeanreview.orgnih.govsyncsci.com. The ability to induce apoptosis in cancer cells that rely on oncogenic KRAS signaling highlights the therapeutic potential of targeting the KRAS-PDEδ interaction nih.govnih.govcore.ac.ukresearchgate.net.

Table 3: Apoptosis Induction by this compound (Compound 36l) in Cancer Cell Models

| Cell Line | Concentration (μmol/L) | Apoptotic Rate (%) | Reference |

| Mia PaCa-2 | 5 | 19.42 | researchgate.netnih.gov |

| Mia PaCa-2 | 10 | 31.22 | researchgate.netnih.gov |

| Mia PaCa-2 | 20 | 54.28 | researchgate.netnih.gov |

Cell-type Specificity of this compound Activity (e.g., KRAS mutant vs. wild-type cells)

Research indicates that the inhibition of PDEδ, a protein crucial for KRAS localization and signaling, exhibits a notable cell-type specificity, particularly concerning the mutational status of KRAS. Studies have shown that cancer cell lines harboring oncogenic KRAS mutations are significantly more compromised in their proliferation and survival when PDEδ is inhibited, either genetically or pharmacologically. In contrast, cell lines where the oncogenic KRAS gene has been removed, or those with other oncogenic mutations such as BRAF or EGFR overexpression, demonstrate little to no dependence on PDEδ for their growth biorxiv.orgresearchgate.netbiorxiv.org. This suggests that this compound, as a PDEδ inhibitor, is likely to exert a more pronounced effect on cells with mutated KRAS compared to those with wild-type KRAS. While specific comparative data for this compound directly contrasting KRAS mutant versus wild-type cells is not explicitly detailed in the provided snippets, the general mechanism of PDEδ inhibition points towards this selective activity medchemexpress.comtargetmol.com. The compound this compound is described as a potent competitive K-Ras-PDEδ inhibitor, binding to the farnesyl binding pocket of PDEδ with high affinity (Kd of 8 nM) medchemexpress.comtargetmol.com. This mechanism of action is consistent with the observed cell-type specificity of PDEδ inhibition in general, implying a similar pattern for this compound.

Influence on Cancer Cell Phenotypes

Effects on Cancer Cell Growth and Survival

Inhibition of PDEδ, the target of this compound, has been demonstrated to impede the proliferation and survival of cancer cells, particularly those driven by oncogenic KRAS mutations biorxiv.orgresearchgate.netbiorxiv.org. Studies investigating PDEδ interference in colorectal cancer (CRC) cell lines found that both genetic knockdown and pharmacological inhibition of PDEδ led to significant reductions in cell proliferation and survival in KRAS-mutant CRC cells. Conversely, isogenic cell lines lacking oncogenic KRAS, or those with mutations in other pathways like BRAF or EGFR, were largely unaffected by PDEδ inhibition biorxiv.orgresearchgate.netbiorxiv.org. This compound, as a potent inhibitor of the KRAS-PDEδ interaction, is therefore expected to similarly suppress the growth and survival of cancer cells dependent on oncogenic KRAS signaling medchemexpress.comtargetmol.com. For instance, this compound exhibits an IC50 value of 12.3 μM in a PaTu8902/Panc1 CTG assay, indicating its capacity to inhibit cancer cell viability medchemexpress.com.

Table 1: In Vitro Activity of this compound

| Cell Line/Assay | Metric | Value | Reference |

| PaTu8902/Panc1 CTG | IC50 | 12.3 μM | medchemexpress.com |

Inhibition of Cancer Cell Stemness Driving Activity through Ciliary Localization of KRAS

Emerging research highlights a role for oncogenic KRAS in driving cancer cell stemness, a property associated with tumor initiation, metastasis, and therapeutic resistance nih.govmdpi.com. While the precise mechanisms are still being elucidated, it is suggested that KRAS can influence stemness signaling pathways nih.gov. The localization and trafficking of KRAS are critical for its function, with PDEδ acting as a chaperone that facilitates KRAS diffusion within the cytoplasm and its distribution to cellular membranes medchemexpress.comfrontiersin.orgpnas.org. Disrupting the KRAS-PDEδ interaction, as this compound does, can alter KRAS localization and signaling medchemexpress.comtargetmol.comfrontiersin.orgnih.gov.

While direct evidence linking this compound specifically to the inhibition of stemness through ciliary localization of KRAS is not explicitly detailed in the provided snippets, the broader context of PDEδ inhibition and KRAS function provides a basis for this connection. PDEδ is known to be involved in the cellular distribution of KRAS, which in turn has been implicated in driving stemness nih.gov. Furthermore, primary cilia, which are important cellular structures involved in signaling, have been identified as sites where KRAS can interact with other proteins, potentially influencing stemness nih.gov. By inhibiting PDEδ, this compound could disrupt the normal trafficking and localization of KRAS, potentially affecting its interaction with factors involved in stemness, including those that might localize to or be influenced by primary cilia.

Preclinical Efficacy Studies of K Ras Pdedelta in 1

In Vitro Anti-tumorigenic Activity in Cancer Cell Models

The in vitro anti-tumorigenic activity of K-Ras-PDEdelta-IN-1 compounds has been evaluated across a range of cancer cell lines, demonstrating their potential to inhibit cancer cell growth and proliferation.

Broader Implications and Future Research Directions in Kras Pdeδ Axis Targeting

Understanding Compensatory Mechanisms and Resistance Pathways in KRAS-Driven Cancers

A primary challenge in targeting the KRAS-PDEδ axis is the cancer cells' ability to develop resistance. This often involves the activation of compensatory signaling pathways that bypass the need for PDEδ-mediated KRAS trafficking.

Inhibition of mutant KRAS, whether directly or indirectly via targets like PDEδ, can trigger rapid adaptive feedback mechanisms within the cancer cell. This response often involves the reactivation of the RAS-MAPK signaling pathway. A key mechanism driving this resistance is the activation of wild-type RAS isoforms (e.g., HRAS, NRAS) mediated by receptor tyrosine kinases (RTKs). While G12C-specific KRAS inhibitors, for example, can effectively block the mutant protein, they have no effect on wild-type RAS. This allows the cell to maintain signaling output and continue to proliferate.

PDEδ is a crucial chaperone for solubilizing and transporting farnesylated KRAS through the cytoplasm. It facilitates the enrichment of KRAS at the plasma membrane, which is essential for its signaling activity. However, PDEδ is not the only protein involved in the intricate process of KRAS trafficking. The unloading of KRAS from PDEδ at perinuclear membranes is facilitated by the release factors Arl2 and Arl3.

The existence of other trafficking chaperones and regulatory proteins suggests that cancer cells might develop resistance to PDEδ inhibitors by upregulating alternative transport mechanisms. While PDEδ is essential for the proper localization of several RAS subfamily proteins, including KRAS4b, the full extent of KRAS's dependency on PDEδ is still under investigation. Research into the broader interactome of PDEδ and other potential KRAS chaperones is necessary to anticipate and counteract these resistance mechanisms.

Role of KRAS Phosphorylation in PDEδ Interaction and Trafficking

Post-translational modifications of KRAS, particularly phosphorylation, add another layer of complexity to its regulation and interaction with PDEδ.

The KRAS4B isoform contains a phosphorylation site at Serine 181 (S181) within its C-terminal hypervariable region (HVR). Phosphorylation at this site acts as a farnesyl electrostatic switch. This modification is crucial, as it has been shown to be necessary for the full oncogenic function of mutant KRAS in vivo.

Crucially, phosphorylation at S181 has been found to modulate the affinity of KRAS for PDEδ. A phosphomimetic KRAS mutant (S181E) demonstrated a reduced affinity for PDEδ. This suggests that phosphorylation could serve as a natural mechanism to release KRAS from its chaperone, potentially influencing its localization and signaling dynamics. This finding has significant implications for therapy, as inducing KRAS phosphorylation could synergize with PDEδ inhibitors. For instance, drugs that increase cGMP levels, like Sildenafil (B151) (a PDE5 inhibitor), can stimulate cGMP-dependent protein kinase (PKG2), which in turn phosphorylates KRAS at S181, potentially enhancing the efficacy of PDEδ inhibitors.

Table 1: Effect of KRAS S181 Phosphorylation on PDEδ Interaction

| KRAS State | Consequence | Impact on PDEδ Affinity | Therapeutic Implication |

| Non-phosphorylated S181 | Polybasic region interacts with plasma membrane | Higher affinity for PDEδ | Standard target for PDEδ inhibitors |

| Phosphorylated S181 | Farnesyl group is exposed ("electrostatic switch") | Lower affinity for PDEδ | Potential for combination therapy to enhance inhibitor efficacy |

Phosphorylation at S181 weakens the association of KRAS with the plasma membrane, promoting its translocation to other endomembrane compartments like the Golgi apparatus and endoplasmic reticulum. This relocalization can alter KRAS signaling output.

The primary cilium, a microtubule-based organelle, acts as a signaling hub for various pathways, including those involving RAS effectors like MEK and ERK. While direct evidence linking KRAS S181 phosphorylation to its localization within the primary cilium is still emerging, the Human Protein Atlas has noted KRAS protein localization to the primary cilium. Given that PDEδ inhibition also forces KRAS redistribution, understanding how phosphorylation influences this process is a key area for future research. It is plausible that phosphorylation-dependent trafficking could direct KRAS to specific subcellular compartments, like the cilium, where it might engage in distinct signaling activities, potentially contributing to either tumor promotion or suppression depending on the cellular context.

Development of Next-Generation PDEδ Inhibitors

The first-generation KRAS-PDEδ inhibitor, Deltarasin (B560144), validated the therapeutic concept but suffered from poor selectivity and off-target cytotoxicity. This spurred the development of more refined, next-generation inhibitors with improved potency, selectivity, and drug-like properties.

Subsequent research has yielded several new chemical scaffolds. Structure-based design led to the creation of pyrazolopyridazinones, such as Deltazinone 1, which showed high selectivity and less cytotoxicity than Deltarasin. Further optimization produced Deltasonamides, which possess picomolar affinity for PDEδ. Other novel inhibitors, such as NHTD and various spiro-cyclic compounds, have also demonstrated potent anti-tumor activity in vitro and in vivo by effectively disrupting the KRAS-PDEδ interaction.

A significant challenge has been the discrepancy between high in vitro affinity and lower cellular potency, likely due to issues like poor cell penetration and the "ejection" of inhibitors from the PDEδ pocket by the release factor Arl2. To address this, innovative design principles are being explored. "Deltaflexins," for example, incorporate a "chemical spring" to increase resilience against ejection and a cell-penetration group, leading to a much-improved ratio of in vitro to in cellulo potency. The development of highly soluble inhibitors like Deltaflexin3, which has minimal off-target activity, represents a significant step toward a clinically viable PDEδ inhibitor. These next-generation compounds are crucial tools for further exploring the biology of the KRAS-PDEδ axis and hold promise for future cancer therapies.

Table 2: Evolution of PDEδ Inhibitors

| Inhibitor Class | Key Characteristics | Limitations/Challenges |

| Deltarasin (1st Gen) | Proof-of-concept inhibitor. | Poor selectivity, off-target cytotoxicity. |

| Deltazinone | High selectivity, less cytotoxic than Deltarasin. | Moderate cellular potency. |

| Deltasonamide (B607054) | High affinity (picomolar range). | Low cell partitioning. |

| NHTD / Spiro-cyclics | Potent in vitro and in vivo antitumor activity. | Further clinical development needed. |

| Deltaflexins | Engineered to resist Arl2-mediated ejection and improve cell penetration. | Ongoing optimization for higher potency. |

Enhancing Selectivity and Potency for KRAS-PDEδ Interaction

The development of small-molecule inhibitors targeting the KRAS-PDEδ interaction has seen significant progress, evolving from initial compounds with moderate affinity to highly potent molecules. The first-in-class inhibitor, Deltarasin, was discovered through a structure-guided design approach and demonstrated the feasibility of this strategy. aacrjournals.orgnih.gov However, subsequent research focused on improving upon its limitations.

A key challenge in developing potent inhibitors has been the cellular mechanism of inhibitor release. The release factor Arl2 (ADP-ribosylation factor-like protein 2) can actively eject inhibitors from the PDEδ binding pocket, meaning that even compounds with high in vitro binding affinity (e.g., low nanomolar KD) require much higher micromolar concentrations to be effective in cells. h1.co This discrepancy prompted the design of new inhibitor chemotypes that could overcome this limitation.

Later-generation inhibitors, such as Deltasonamide 2, were engineered to form up to seven hydrogen bonds within the PDEδ pocket, resulting in picomolar affinity. nih.govh1.co This enhanced binding affinity significantly reduces the efficiency of Arl2-mediated release, leading to improved cellular activity. h1.co Other novel compounds, like the spiro-cyclic inhibitor 36l and the tetrahydrodibenzofuran derivative NHTD, have also shown potent PDEδ binding and effective disruption of the KRAS-PDEδ interaction. nih.govnih.govnih.gov Further design principles include engineering a "chemical spring" into the inhibitor structure, as seen with Deltaflexins, to increase resilience against ejection by Arl2. scispace.com These efforts have successfully produced inhibitors that are more effective at inhibiting the growth of KRAS-mutated cancer cells. h1.co

| Compound | Reported Affinity (KD) | Key Feature |

| Deltarasin | 38 ± 16 nM nih.gov | First-generation inhibitor; engages in 3 H-bonds. nih.gov |

| Deltasonamide 2 | 385 ± 52 pM nih.gov | High-affinity inhibitor; engages in 7 H-bonds, resisting Arl2 release. nih.govh1.co |

| Compound 36l | 127 ± 16 nM nih.govnih.gov | Novel spiro-cyclic inhibitor with potent in vivo activity. nih.govnih.gov |

| Deltaflexin-1 | IC50 = 11 µM (HCT116 cells) acs.org | Incorporates a "chemical spring" to resist Arl2 ejection. scispace.com |

| NHTD | Not specified | A tetrahydrodibenzofuran derivative identified via virtual screening. nih.gov |

Addressing Potential Off-Target Activities of PDEδ Inhibitors

A critical aspect of developing targeted therapies is ensuring high selectivity to minimize toxicity and off-target effects. Early PDEδ inhibitors raised concerns in this area. For instance, Deltarasin was found to exhibit cytotoxic effects at higher concentrations and demonstrated a lack of selectivity between different Ras isoforms. acs.orgnih.gov It reduced the membrane association of both K-Ras and H-Ras, suggesting pan-Ras-directed off-target effects that may contribute to its general toxicity. acs.orgnih.gov

In contrast, newer inhibitors have been specifically designed to improve selectivity. The Deltaflexin series of compounds, for example, selectively disrupts the membrane organization of K-Ras but not H-Ras. scispace.comacs.org This K-Ras selectivity is reflected in their antiproliferative activity, where they preferentially inhibit cancer cells with K-Ras mutations over those with other mutations like B-RafV600E. acs.orgnih.gov The ability to design inhibitors that exploit the unique trafficking requirements of K-Ras, which is more dependent on PDEδ than the dually palmitoylated H-Ras, represents a significant step toward minimizing off-target activities. nih.gov The structural interface between KRAS4b and PDEδ may present unique features that can be exploited to design future inhibitors with minimal off-target effects. pnas.org

| Compound | Selectivity Profile |

| Deltarasin | Affects both K-Ras and H-Ras; considered a pan-Ras inhibitor. acs.orgnih.gov |

| Deltaflexin-1 | Selectively disrupts K-Ras membrane organization over H-Ras. scispace.comacs.org |

| Deltaflexin-2 | Shows selective activity in K-Ras mutant cells, with no activity in B-Raf mutant cells. acs.org |

Investigation of PDEδ Cargo Specificity Beyond KRAS

While KRAS is a primary target of interest, PDEδ is known to be a trafficking chaperone for a wide range of farnesylated and geranylgeranylated proteins. pnas.orgnih.gov Understanding the full scope of PDEδ cargo is essential for predicting the broader biological consequences and potential on-target toxicities of its inhibition.

PDEδ interacts with numerous other prenylated proteins, including other Ras isoforms like HRAS and NRAS. nih.govacs.org Beyond the Ras family, its clientele includes a large number of G-proteins such as Rac, Rap, Rheb, and Rho. nih.gov Proteomic studies have identified dozens of PDEδ binding partners, including 4 farnesylated proteins and 10 geranylgeranylated proteins. acs.org Other known cargo proteins include subunits of phosphodiesterase 6 (PDE6), G protein-coupled receptor kinases (GRK1, GRK7), and the retinitis pigmentosa GTPase regulator (RPGR). pnas.orgnih.gov

The diversity of these cargo proteins suggests that inhibiting PDEδ could have widespread effects on various cellular signaling pathways beyond KRAS. However, the dependence of these different proteins on PDEδ for their function may vary significantly. For instance, proteins like H-Ras that have additional membrane-targeting modifications (e.g., palmitoylation) are less reliant on PDEδ for localization compared to proteins like K-Ras4B, which are solely dependent on their prenyl group and a polybasic region for membrane association. nih.govcancer.gov This differential dependency provides a potential therapeutic window for selectively targeting K-Ras-driven cancers.

| Protein Family | Specific Cargo Proteins |

| Ras Superfamily | KRAS4b, KRAS4a, NRAS, HRAS, Rac, Rap1a, Rap2b, Rap2c, RasD2, Reb-L1, RhoA, RhoB, Rnd1, Rheb. pnas.orgnih.govacs.org |

| G Protein-Coupled Receptor Kinases | GRK1, GRK7. pnas.org |

| Phosphodiesterases | Subunits of PDE6. pnas.org |

| Other | Retinitis pigmentosa GTPase regulator (RPGR), INPP5E. nih.govacs.org |

Elucidation of Molecular Determinants for Susceptibility to PDEδ Inhibition in Different Cancer Types

The efficacy of PDEδ inhibitors is highly dependent on the genetic context of the cancer cell. A primary determinant of sensitivity is the presence of an oncogenic KRAS mutation. nih.gov Human pancreatic and colorectal cancer cell lines harboring activating KRAS mutations show a strong dependence on PDEδ for their proliferation and survival. aacrjournals.orgnih.gov Genetic knockdown of PDEδ or its pharmacological inhibition specifically compromises these KRAS-dependent cells. nih.gov

Conversely, cancer cells that are not reliant on KRAS signaling are largely insensitive to PDEδ inhibition. This includes isogenic cell lines where the mutant KRAS allele has been removed. nih.gov Furthermore, cells with mutations downstream of KRAS in the MAPK pathway, such as oncogenic B-RafV600E, are independent of KRAS localization for their signaling and are therefore not affected by PDEδ inhibitors. nih.govnih.gov This highlights that susceptibility is directly linked to an addiction to the signaling output from membrane-localized oncogenic KRAS.

The expression levels of both PDEδ and KRAS proteins may also serve as determinants of sensitivity. A correlation has been observed between oncogenic KRAS activity and the protein level of PDEδ in colorectal cancer cell lines, suggesting that tumors with high oncogenic Ras signaling may upregulate PDEδ to sustain the trafficking of the oncoprotein. nih.gov The relative abundance of KRAS and PDEδ varies widely among different cell types, which could influence the degree to which KRAS signaling can be inhibited. acs.org Therefore, the mutational status of KRAS and potentially the expression levels of KRAS and PDEδ proteins are key molecular determinants for predicting susceptibility to this therapeutic strategy.

| Cellular Context | Susceptibility to PDEδ Inhibition | Rationale |

| Oncogenic KRAS Mutation | High nih.gov | Cells are "addicted" to signaling from membrane-localized KRAS, which requires PDEδ for trafficking. nih.gov |

| Wild-Type KRAS | Low aacrjournals.org | Lacks the oncogenic driver that creates dependency on the KRAS-PDEδ axis. |

| Oncogenic B-Raf Mutation | Low nih.gov | The mutation is downstream of KRAS, making the cell independent of KRAS signaling input. nih.gov |

| High PDEδ/KRAS Protein Levels | Potentially High nih.govacs.org | May indicate a stronger reliance on the PDEδ trafficking machinery for a high level of oncogenic signaling. nih.gov |

Q & A

Q. What experimental methodologies are recommended to validate the target engagement of K-Ras-PDEdelta-IN-1 in vitro?

- Methodological Answer: To validate target engagement, use biophysical assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) between this compound and PDEδ. Pair this with cellular thermal shift assays (CETSA) to confirm target stabilization in live cells. Include negative controls (e.g., inactive analogs) and orthogonal techniques like fluorescence polarization for cross-validation .

Q. How should researchers design dose-response experiments to assess this compound’s inhibitory effects on Ras signaling pathways?

- Methodological Answer: Use a logarithmic concentration range (e.g., 1 nM–10 µM) in cell-based assays (e.g., HEK293 or pancreatic cancer cell lines). Measure downstream effectors like phosphorylated ERK (p-ERK) via Western blot or ELISA. Normalize data to total ERK and vehicle controls. Apply nonlinear regression models (e.g., GraphPad Prism) to calculate IC50 values, ensuring triplicate replicates and statistical power analysis (α = 0.05, β = 0.2) .

Q. What are the critical parameters for ensuring reproducibility in this compound studies?

- Methodological Answer: Standardize compound handling (e.g., DMSO stock aliquots stored at -80°C), cell passage numbers (<20), and assay conditions (e.g., serum-free media during treatment). Report batch-to-batch variability in compound purity (HPLC ≥95%) and validate findings in ≥2 independent cell lines. Share raw data and analysis scripts via repositories like Zenodo .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across different cancer models?

- Methodological Answer: Conduct meta-analyses of existing studies to identify variables such as cell line genetic backgrounds (e.g., KRAS G12D vs. G12V mutations) or differential PDEδ isoform expression. Perform head-to-head comparisons under identical conditions, using RNA-seq to correlate drug response with pathway activation. Apply multivariate regression to isolate confounding factors (e.g., hypoxia, stromal interactions) .

Q. What strategies optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiling of this compound in vivo?

- Methodological Answer: Use LC-MS/MS for plasma and tissue quantification, with deuterated internal standards to control for matrix effects. Design PK studies in murine models with timed blood/tissue sampling (0–24 hrs). For PD, measure tumor PDEδ occupancy via immunohistochemistry and correlate with plasma drug levels. Employ compartmental modeling (e.g., NONMEM) to estimate AUC and half-life .

Q. How should researchers approach identifying synergistic drug combinations with this compound while avoiding off-target toxicity?

- Methodological Answer: Screen combinations using high-throughput platforms (e.g., SynergyFinder) with fixed-ratio dosing (e.g., 4×4 matrix). Prioritize agents targeting parallel Ras effector pathways (e.g., MEK inhibitors). Validate hits in 3D spheroid or patient-derived xenograft (PDX) models. Use transcriptomic profiling (RNA-seq) and pathway enrichment analysis (GSEA) to elucidate mechanisms .

Q. What computational frameworks are recommended for predicting this compound resistance mechanisms?

- Methodological Answer: Apply molecular dynamics (MD) simulations to model PDEδ-ligand binding pocket mutations (e.g., F78L). Couple this with CRISPR-Cas9 mutagenesis screens to identify resistance-associated genes. Use machine learning (e.g., random forest classifiers) on multi-omics datasets (proteomics, metabolomics) to predict adaptive pathways .

Methodological Considerations for Data Analysis

Q. How should researchers handle missing or outlier data in high-content screening assays involving this compound?

- Methodological Answer: Preprocess data using robust statistical methods (e.g., Tukey’s fences for outlier detection). Apply multiple imputation (MI) for missing values, assuming missing-at-random (MAR) mechanisms. Validate imputed datasets via sensitivity analysis. Report attrition rates and exclusion criteria in line with TRIPOD guidelines .

Q. What statistical models are appropriate for analyzing time-dependent effects of this compound in longitudinal studies?

- Methodological Answer: Use mixed-effects models (e.g., linear mixed models in R/lme4) to account for within-subject correlations. Include fixed effects (e.g., treatment duration) and random effects (e.g., individual variability). Validate assumptions (normality, homoscedasticity) with residual plots and likelihood ratio tests .

Ethical and Reporting Standards

Q. How can researchers ensure ethical rigor when reporting negative or inconclusive results for this compound?

- Methodological Answer:

Adhere to FAIR data principles by depositing negative datasets in public repositories (e.g., ChEMBL, PRIDE). Use the ARRIVE 2.0 guidelines for preclinical studies to detail experimental limitations (e.g., sample size, blinding). Disclose conflicts of interest and funding sources transparently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.